molecular formula C13H11NO4 B3173641 7-Ethylquinoline-2,3-dicarboxylic acid CAS No. 948290-58-2

7-Ethylquinoline-2,3-dicarboxylic acid

Cat. No. B3173641
CAS RN: 948290-58-2
M. Wt: 245.23 g/mol
InChI Key: GPRLFEBBHDQRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethylquinoline-2,3-dicarboxylic acid is a quinoline compound with the chemical formula C₁₃H₁₁NO₄ . It is primarily used for biochemical research . Quinoline derivatives often exhibit interesting biological activities, making them relevant in drug discovery and other scientific investigations.


Molecular Structure Analysis

The molecular structure of 7-Ethylquinoline-2,3-dicarboxylic acid consists of a quinoline ring system with two carboxylic acid groups attached at positions 2 and 3. The ethyl group (C₂H₅) is also present at position 7. The SMILES notation for this compound is: CCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O .

Scientific Research Applications

Excited State Hydrogen Atom Transfer

Research on excited-state hydrogen atom transfer (ESHAT) reactions provides insight into the photochemical properties of hydroxyquinoline derivatives. While not directly examining 7-Ethylquinoline-2,3-dicarboxylic acid, studies on 7-hydroxyquinoline (7HQ) demonstrate the potential for related compounds in understanding proton and electron transfer mechanisms. These mechanisms are critical in fields such as photophysics and photochemistry, with implications for designing photo-responsive materials and understanding biological light-sensitive processes (Manca, Tanner, & Leutwyler, 2005).

Antioxidant Activity Analysis

The study of antioxidant activities is crucial in various scientific fields, including food science, pharmacology, and biology. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and others, are essential for assessing the potential of compounds like 7-Ethylquinoline-2,3-dicarboxylic acid in mitigating oxidative stress. This knowledge is vital for exploring the compound's applications in health, nutrition, and disease prevention (Munteanu & Apetrei, 2021).

Interaction with Metal Ions and DNA

Streptonigrin, a 7-aminoquinoline-5,8-dione, shows high activity against human cancers, highlighting the potential of quinoline derivatives in cancer therapy. The interaction of such compounds with metal ions and DNA underlines their role in developing antitumor agents. This research area is promising for 7-Ethylquinoline-2,3-dicarboxylic acid, suggesting its applicability in designing drugs targeting DNA interactions and metal ion coordination (Harding & Long, 1997).

Therapeutic Potential in Modern Medicine

Isoquinoline derivatives exhibit a wide range of pharmacological activities, making them significant in drug discovery and medicinal chemistry. Research on these compounds, including their anti-cancer, anti-viral, and neuroprotective properties, provides a foundation for exploring 7-Ethylquinoline-2,3-dicarboxylic acid in therapeutic applications. This exploration can lead to the development of novel treatments for various diseases, highlighting the importance of such compounds in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

properties

IUPAC Name

7-ethylquinoline-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-7-3-4-8-6-9(12(15)16)11(13(17)18)14-10(8)5-7/h3-6H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRLFEBBHDQRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589167
Record name 7-Ethylquinoline-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethylquinoline-2,3-dicarboxylic acid

CAS RN

948290-58-2
Record name 7-Ethylquinoline-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethylquinoline-2,3-dicarboxylic acid
Reactant of Route 2
7-Ethylquinoline-2,3-dicarboxylic acid
Reactant of Route 3
7-Ethylquinoline-2,3-dicarboxylic acid
Reactant of Route 4
7-Ethylquinoline-2,3-dicarboxylic acid
Reactant of Route 5
7-Ethylquinoline-2,3-dicarboxylic acid
Reactant of Route 6
7-Ethylquinoline-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.